

# Application Notes and Protocols: Seahorse XF Metabolic Analysis of Indy Mutants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indy*

Cat. No.: *B10786704*

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## Introduction

The **Indy** (I'm not dead yet) gene, first identified in *Drosophila melanogaster*, is a fascinating target for metabolic research and drug development. It encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.<sup>[1]</sup> Reduction in **Indy** gene expression has been shown to extend lifespan in flies and worms, and to confer metabolic benefits in mice, largely by mimicking a state of caloric restriction.<sup>[1][2]</sup> These benefits include increased insulin sensitivity, resistance to diet-induced obesity, and enhanced mitochondrial biogenesis.<sup>[2]</sup>

Given the central role of **Indy** in regulating the availability of cytoplasmic citrate, a key metabolic node, its mutation or inhibition directly impacts cellular energy metabolism.<sup>[1]</sup> Cytoplasmic citrate is a precursor for fatty acid synthesis and can allosterically inhibit glycolysis. Therefore, altered **Indy** function is predicted to have profound effects on mitochondrial respiration and glycolysis.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolic function by measuring two key parameters: the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic phenotype of **Indy** mutants.

## Key Metabolic Concepts in Indy Mutants

Reduced **Indy** function leads to lower intracellular citrate levels, which in turn is expected to:

- Decrease fatty acid synthesis: Less cytoplasmic citrate is available as a substrate for ATP-citrate lyase, the first committed step in fatty acid synthesis.
- Increase fatty acid oxidation: Lower citrate levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.
- Modulate glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Reduced citrate may therefore lead to an increased glycolytic rate.
- Enhance mitochondrial biogenesis: Studies have shown that reduced **Indy** expression can lead to an increase in mitochondrial density.
- Alter electron transport chain (ETC) activity: Some research suggests that the enzymatic activity of ETC complexes may be lower in **Indy** mutants, which, coupled with increased mitochondrial number, could lead to more efficient ATP production with reduced reactive oxygen species (ROS) generation.

## Data Presentation: Expected Metabolic Profile of Indy Mutants

While direct OCR and ECAR data from Seahorse assays on **Indy** mutants are not readily available in the published literature, based on the known molecular functions of the **Indy** gene, a hypothetical metabolic profile can be predicted. The following table summarizes the expected changes in key metabolic parameters in **Indy** mutant cells or tissues compared to wild-type controls, as measured by the Seahorse XF Mito Stress Test.

Metabolic Parameter	Wild-Type (WT)	Indy Mutant	Expected Change in Indy Mutant	Rationale
Basal OCR (pmol/min)	150 ± 10	120 ± 8	↓	Potentially lower basal metabolic rate due to altered substrate utilization, mimicking caloric restriction.
ATP-linked OCR (pmol/min)	120 ± 9	95 ± 7	↓	Reflects the decrease in basal respiration dedicated to ATP synthesis.
Proton Leak (pmol/min)	30 ± 3	25 ± 2	↓	May indicate more efficient mitochondrial coupling.
Maximal OCR (pmol/min)	300 ± 25	350 ± 30	↑	Increased mitochondrial density could contribute to a higher maximal respiratory capacity.
Spare Respiratory Capacity (%)	100 ± 15	192 ± 20	↑	A significant increase suggests enhanced ability to respond to metabolic stress, a hallmark of improved

				mitochondrial fitness.
Non-Mitochondrial Oxygen Consumption (pmol/min)	20 ± 5	20 ± 5	↔	Expected to be unchanged as it is largely due to cytosolic enzymes.
Basal ECAR (mpH/min)	40 ± 4	50 ± 5	↑	Reduced citrate-mediated inhibition of glycolysis could lead to a higher basal glycolytic rate.

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific **Indy** mutation, cell type, and experimental conditions.

## Experimental Protocols

This section provides detailed protocols for performing a Seahorse XF Mito Stress Test on either isolated mitochondria from *Drosophila melanogaster* or cultured cells with manipulated **Indy** expression.

### Protocol 1: Seahorse XF Analysis of Isolated Mitochondria from *Drosophila melanogaster*

This protocol is adapted for analyzing the function of mitochondria isolated from **Indy** mutant and wild-type flies.

Materials:

- *Drosophila melanogaster* (**Indy** mutant and wild-type strains)

- Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EDTA
- Bovine Serum Albumin (BSA), fatty acid-free
- Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH<sub>2</sub>PO<sub>4</sub>, 5 mM MgCl<sub>2</sub>, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
- Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
- Agilent Seahorse XF24 or XF96 Cell Culture Microplates
- Agilent Seahorse XF Analyzer

#### Procedure:

- Mitochondria Isolation:
  - Homogenize 50-100 flies per genotype in ice-cold MIB.
  - Perform differential centrifugation to pellet mitochondria.
  - Wash the mitochondrial pellet with MIB without BSA.
  - Resuspend the final mitochondrial pellet in a small volume of MAS.
  - Determine protein concentration using a standard assay (e.g., BCA).
- Seahorse Plate Preparation:
  - On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO<sub>2</sub> incubator.
  - On the day of the assay, load 5-10 µg of isolated mitochondria per well of the Seahorse XF plate in 50 µL of MAS.

- Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
- After centrifugation, gently add 450 µL of pre-warmed MAS containing the desired substrates (e.g., 10 mM pyruvate, 2 mM malate) to each well.
- Incubate the plate at 37°C for 10-15 minutes in a non-CO2 incubator to allow for temperature and pH equilibration.
- Seahorse XF Mito Stress Test:
  - Load the Seahorse XF sensor cartridge with the following compounds for sequential injection:
    - Port A: ADP (to measure State 3 respiration)
    - Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)
    - Port C: FCCP (to uncouple the mitochondria and measure maximal respiration)
    - Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial oxygen consumption)
  - Calibrate the Seahorse XF Analyzer.
  - Run the Mito Stress Test protocol.

## Protocol 2: Seahorse XF Analysis of Cultured Cells with Altered Indy Expression

This protocol is for analyzing mammalian cells where **Indy** expression has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Materials:

- Wild-type and **Indy** knockdown/knockout cell lines
- Complete cell culture medium

- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type)
- Agilent Seahorse XF Cell Mito Stress Test Kit
- Agilent Seahorse XF96 Cell Culture Microplates
- Agilent Seahorse XF Analyzer

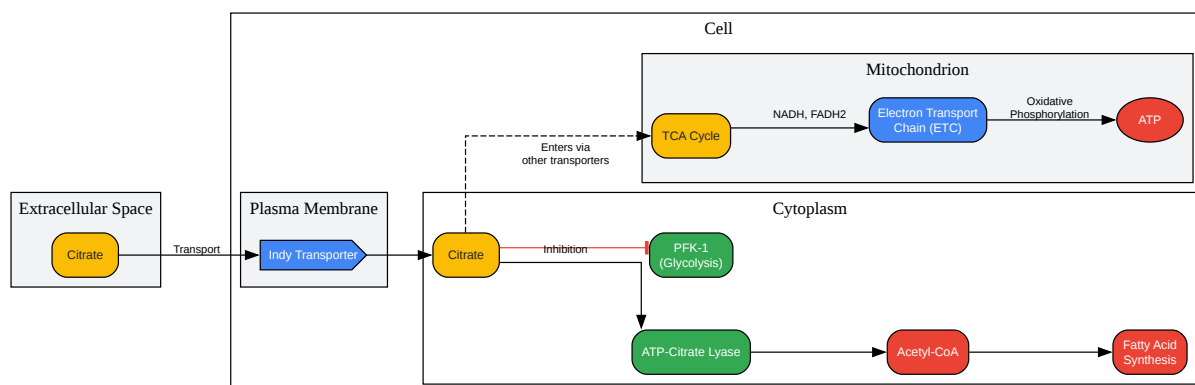
#### Procedure:

- Cell Seeding:
  - The day before the assay, seed cells in a Seahorse XF96 plate at a pre-determined optimal density. Cell density is critical and should be optimized for each cell line to ensure OCR is within the instrument's linear range.
  - Allow cells to attach and grow overnight in a standard CO2 incubator.
- Plate Preparation for Assay:
  - On the day of the assay, remove the cell culture medium and gently wash the cells twice with pre-warmed Seahorse XF Base Medium.
  - Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
  - Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
- Seahorse XF Mito Stress Test:
  - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
  - On the day of the assay, replace the calibrant with pre-warmed Seahorse XF Base Medium.

- Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.
- Calibrate the Seahorse XF Analyzer.
- Run the Mito Stress Test protocol.

## Mandatory Visualizations

### Indy Gene Signaling Pathway

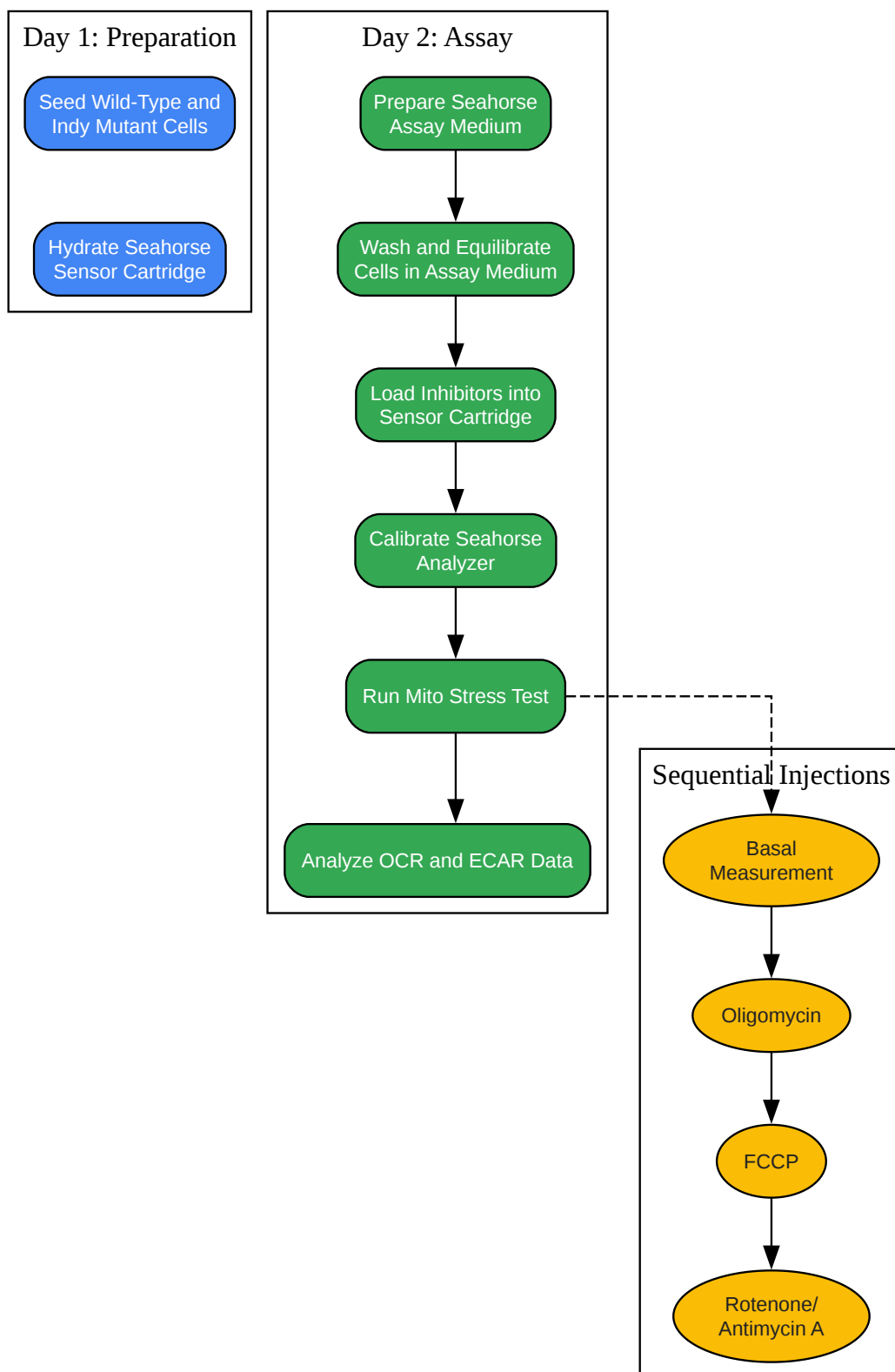


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Caption: The **Indy** transporter's role in cellular metabolism.

## Seahorse XF Mito Stress Test Experimental Workflow





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Caption: Workflow for the Seahorse XF Mito Stress Test.

## Conclusion

The Seahorse XF Analyzer provides a robust platform for elucidating the metabolic consequences of altered **Indy** gene function. By measuring OCR and ECAR in real-time, researchers can gain valuable insights into how **Indy** mutations impact mitochondrial respiration, glycolysis, and overall cellular bioenergetics. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for scientists investigating the role of **Indy** in metabolism, aging, and disease, and for professionals in drug development targeting this important metabolic regulator.

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## References

- 1. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]
- 2. Frontiers | INDY—A New Link to Metabolic Regulation in Animals and Humans [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Seahorse XF Metabolic Analysis of Indy Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786704#seahorse-assay-for-metabolic-analysis-in-indy-mutants]

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